N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

PARG inhibition Binding affinity Cellular activity

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 401629-49-0, PDD00013907) is an anthraquinone-sulfonamide small molecule that acts as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in DNA damage repair pathways. It was co-crystallized with human PARG, providing the first high-resolution crystal structure (1.9 Å) of the enzyme in complex with a small-molecule inhibitor.

Molecular Formula C18H17NO4S
Molecular Weight 343.4
CAS No. 401629-49-0
Cat. No. B2553757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS401629-49-0
Molecular FormulaC18H17NO4S
Molecular Weight343.4
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C18H17NO4S/c1-18(2,3)19-24(22,23)11-8-9-14-15(10-11)17(21)13-7-5-4-6-12(13)16(14)20/h4-10,19H,1-3H3
InChIKeyLWNJBYGFPRLQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 401629-49-0): A PARG Inhibitor Tool Compound for DNA Damage Repair Research


N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS 401629-49-0, PDD00013907) is an anthraquinone-sulfonamide small molecule that acts as an inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in DNA damage repair pathways. It was co-crystallized with human PARG, providing the first high-resolution crystal structure (1.9 Å) of the enzyme in complex with a small-molecule inhibitor [1]. This compound is classified as a weakly active, cell-permeable inhibitor that served as the starting point for the structure-based design of orally bioavailable quinazolinedione sulfonamide PARG inhibitors [2].

Why N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Cannot Be Substituted with Generic PARG Inhibitors


N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibits a unique pharmacological profile: a remarkably high binding affinity (Kd = 1.5 nM) to human PARG coupled with only modest cellular inhibitory activity (IC50 = 60 µM) [1]. This large affinity–activity gap makes it unsuitable as a therapeutic development candidate, yet its high-resolution co-crystal structure with PARG (PDB: 6HMM) was indispensable for structure-based drug design, enabling the discovery of potent quinazolinedione sulfonamides with nanomolar cellular activity and oral bioavailability [2][3]. Generic substitution with other anthraquinone-sulfonamide analogs (e.g., N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide) or unrelated PARG inhibitors would forfeit the specific binding-mode information and the well-characterized cellular benchmark data that make this compound a validated reference standard for PARG inhibitor screening and SAR studies.

Quantitative Differentiation Evidence for N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide in PARG Inhibitor Research


High Binding Affinity vs. Modest Cellular Activity: A Unique Affinity–Activity Gap Compared to Optimized Quinazolinedione Inhibitors

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (PDD00013907) demonstrates a pronounced disconnect between its exceptionally tight binding to human PARG (Kd = 1.5 nM by SPR) and its weak cellular inhibitory potency (IC50 = 60 µM in PARG in vitro assays; EC50 = 30–81 µM in HeLa cell PAR-chain persistence assays). In contrast, the quinazolinedione sulfonamide inhibitors derived from its co-crystal structure—such as compounds 33d and 35d from Waszkowycz et al.—achieved nanomolar cellular IC50 values and oral bioavailability [1][2]. This affinity–activity gap is a defining characteristic of the anthraquinone sulfonamide chemotype and is directly attributable to suboptimal physicochemical properties limiting intracellular target engagement, as revealed by the 6HMM crystal structure.

PARG inhibition Binding affinity Cellular activity Affinity-activity gap

First-in-Class Co-Crystal Structure Enabled Structure-Based Design of Optimized PARG Inhibitors

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is the first small molecule co-crystallized with human PARG, yielding a high-resolution (1.9 Å) structure deposited as PDB: 6HMM. This structure revealed the binding mode of the anthraquinone scaffold within the PARG active site and served as the direct template for virtual screening and structure-based design of the quinazolinedione sulfonamide series. No other anthraquinone-sulfonamide analog—including the close structural relatives N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and N-tert-butyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide—has a publicly available co-crystal structure with PARG [1][2][3]. The availability of the 6HMM structure is essential for any computational docking or pharmacophore modeling effort targeting PARG.

X-ray crystallography Structure-based drug design PARG Co-crystal structure

Cellular PAR-Chain Persistence: A Validated Mechanism-of-Action Biomarker in HeLa Cells

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has been validated to induce poly(ADP-ribose) (PAR) chain persistence in intact HeLa cells, confirming on-target PARG inhibition in a cellular context. The EC50 values for PAR chain persistence induction range from 30 µM to 81 µM across multiple independent assays recorded in BindingDB [1][2]. This cellular mechanistic biomarker is distinct from the cytotoxicity endpoint commonly reported for other PARG inhibitors. The compound also shows measurable cytotoxicity in HeLa cells, providing a dual readout (PAR persistence + cell viability) that enables researchers to dissect PARG-specific pharmacological effects from general cytotoxicity [3].

PAR chain persistence PARG inhibition HeLa cells Mechanism of action

Structural Determinants of PARG Inhibition: The Anthraquinone Core as a Scaffold for Rational Design

The anthraquinone-2-sulfonamide scaffold of N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide represents a distinct chemotype among PARG inhibitors. The tert-butyl sulfonamide substituent at the 2-position of the anthraquinone core occupies a hydrophobic pocket in the PARG active site, as visualized in the 6HMM crystal structure. Replacement of the tert-butyl group with a methyl substituent yields N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, which is listed as a PARG inhibitor in BRENDA but lacks published quantitative binding or activity data [1]. The tert-butyl group provides a steric anchor that contributes to the high binding affinity (Kd = 1.5 nM) but simultaneously limits cellular permeability due to increased molecular bulk (MW = 343.4 g/mol, tPSA estimated at 80–90 Ų) [2]. This structure-activity relationship insight is critical for medicinal chemists designing next-generation PARG inhibitors that balance affinity with permeability.

Anthraquinone scaffold Structure-activity relationship Sulfonamide PARG inhibitor design

N-tert-Butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Optimal Application Scenarios Based on Quantitative Evidence


Reference Standard for PARG Inhibitor Biochemical Screening Assays

With a well-characterized Kd of 1.5 nM (SPR) and an enzymatic IC50 of 60 µM, N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide serves as an internal reference compound for validating PARG enzyme inhibition assays. Researchers can use it to benchmark the dynamic range and sensitivity of their screening platforms, leveraging the known affinity–activity gap to assess assay fidelity in detecting both high-affinity binding and functional inhibition [1].

Structural Biology Tool for PARG Co-Crystallization and Computational Docking Studies

The publicly available co-crystal structure (PDB: 6HMM, 1.9 Å) of human PARG bound to this compound provides an experimentally validated binding pose for docking studies, molecular dynamics simulations, and pharmacophore modeling. New PARG inhibitors can be docked into the 6HMM structure for comparative binding-mode analysis, and the compound itself is compatible with further co-crystallization efforts to generate additional structural insights [2].

Cellular Positive Control for PAR-Chain Persistence Mechanistic Assays

Validated in HeLa cells for PAR-chain persistence with EC50 values between 30 and 81 µM, this compound enables researchers to establish cellular mechanistic assays with a positive control that demonstrates on-target PARG engagement. Its concurrent cytotoxicity data also allows for differentiation between pharmacodynamic PAR persistence and general cell death artifacts, improving assay specificity [3].

Chemical Probe for Comparative Pharmacology Studies Differentiating PARG from PARP Inhibition

As a direct PARG inhibitor with no reported activity against PARP enzymes, this compound can be used alongside PARP inhibitors (e.g., olaparib) in DNA damage repair studies to dissect the differential contributions of PARP-mediated PARylation and PARG-mediated de-PARylation. Its known cellular activity and structural data facilitate rigorous comparative pharmacology experiments investigating synthetic lethality interactions [4].

Quote Request

Request a Quote for N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.